![molecular formula C18H27N3O4S B4462402 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462402.png)
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activity of key signaling pathways involved in cell survival, proliferation, and inflammation. Specifically, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide targets the PI3Kδ and BTK signaling pathways, which are critical for the survival and proliferation of cancer cells and the activity of immune cells. By inhibiting these pathways, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can prevent the growth and proliferation of cancer cells and reduce inflammation and tissue damage in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell survival and proliferation, the reduction of inflammation and tissue damage, and the modulation of immune cell activity. Specifically, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits the activity of PI3Kδ and BTK, which are critical for the survival and proliferation of cancer cells and the activity of immune cells. By inhibiting these pathways, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide can prevent the growth and proliferation of cancer cells and reduce inflammation and tissue damage in autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, which allow for precise targeting of key signaling pathways. However, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its potential toxicity and off-target effects, which can impact its therapeutic efficacy and safety.
Future Directions
There are several future directions for the study of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection and monitoring, and the evaluation of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other therapies for enhanced efficacy and reduced toxicity. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide in various diseases and patient populations.
Scientific Research Applications
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation. In autoimmune disorders, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce inflammation and prevent tissue damage by inhibiting the activity of immune cells. In inflammatory diseases, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce inflammation and pain by targeting key inflammatory mediators.
properties
IUPAC Name |
2-methoxy-N-(1-methylpiperidin-4-yl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-20-11-7-14(8-12-20)19-18(22)16-13-15(5-6-17(16)25-2)26(23,24)21-9-3-4-10-21/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHWSFKNGNIRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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